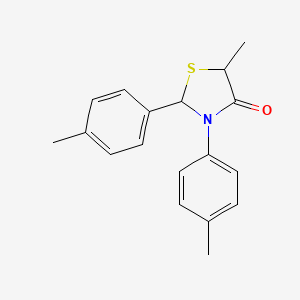
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one, also known as Mitotane or Lysodren, is a synthetic derivative of the insecticide dichlorodiphenyltrichloroethane (DDT). It is a chemotherapeutic agent that is primarily used in the treatment of adrenocortical carcinoma, a rare form of cancer that affects the adrenal gland. Mitotane has been shown to be effective in reducing the size of tumors and improving the survival rate of patients with adrenocortical carcinoma.
Wirkmechanismus
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one is thought to work by inhibiting the production of cortisol, a hormone that is produced by the adrenal gland. Cortisol is involved in the growth and development of cancer cells, and by reducing its production, 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one can slow down the growth of tumors. 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has also been shown to have a direct toxic effect on cancer cells, causing them to undergo cell death.
Biochemical and Physiological Effects
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cortisol, as well as other hormones that are produced by the adrenal gland. 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has also been shown to have a direct toxic effect on cancer cells, causing them to undergo cell death. In addition, 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has been shown to have an effect on the liver, causing it to metabolize drugs more slowly.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-established chemotherapeutic agent, with a known mechanism of action and a proven track record in the treatment of adrenocortical carcinoma. This makes it a useful tool for studying the effects of chemotherapy on cancer cells. However, 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one also has a number of limitations. It is highly toxic and can cause a range of side effects, including nausea, vomiting, and liver damage. In addition, it is difficult to administer in the lab, as it requires specialized equipment and handling procedures.
Zukünftige Richtungen
There are a number of future directions for research on 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one. One area of interest is the development of new formulations of the drug that are less toxic and easier to administer. Another area of interest is the study of 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one in combination with other chemotherapeutic agents, in order to improve its efficacy and reduce its side effects. Finally, there is a need for further research on the mechanism of action of 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one, in order to better understand how it works and how it can be optimized for use in the treatment of cancer.
Synthesemethoden
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one is synthesized by the reaction of 2,4-dichlorobenzoyl chloride with 2-methyl-2-butene-1-thiol in the presence of a base, followed by the reaction of the resulting intermediate with 4-methylphenylmagnesium bromide. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has been extensively studied in the treatment of adrenocortical carcinoma. It is thought to work by inhibiting the production of cortisol, a hormone that is produced by the adrenal gland and is involved in the growth and development of cancer cells. 5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one has also been studied in the treatment of other forms of cancer, such as breast cancer and prostate cancer, but its efficacy in these conditions is less well established.
Eigenschaften
IUPAC Name |
5-methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-12-4-8-15(9-5-12)18-19(17(20)14(3)21-18)16-10-6-13(2)7-11-16/h4-11,14,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCLLIMAOCEVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,3-bis(4-methylphenyl)-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4968128.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)

![9-[2-(2-methylphenoxy)ethyl]-8-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968169.png)
![1-(4-bromobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4968179.png)
![7-(4-benzyl-1-piperazinyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4968190.png)
![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4968196.png)
![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4968197.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968203.png)
![6-chloro-3-[(4-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B4968205.png)


![4-bromo-N-tricyclo[4.3.1.1~3,8~]undec-3-ylbenzamide](/img/structure/B4968233.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968239.png)